Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(3,4-dichloro-N-ethylanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3/c1-3-16(12(17)8-13(18)19-4-2)9-5-6-10(14)11(15)7-9/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPMKSLYNDNYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation Followed by Reductive Amination
This two-step approach is adapted from methodologies used for analogous dichlorophenylpropanoate derivatives.
Step 1: Synthesis of Ethyl 3-(3,4-Dichlorophenyl)-3-oxopropanoate
Ethyl acetoacetate reacts with 3,4-dichlorobenzaldehyde in the presence of a base (e.g., sodium ethoxide) via Claisen-Schmidt condensation. The reaction proceeds under reflux in ethanol, yielding the α,β-unsaturated ketone intermediate.
Step 2: Reductive Amination
The ketone intermediate undergoes reductive amination with ethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C facilitates selective reduction of the imine bond formed in situ.
Key Data:
Direct Amination of 3-Chloro-3-(3,4-dichlorophenyl)propanoate
An alternative route involves nucleophilic displacement of a chloro intermediate. Ethyl 3-chloro-3-(3,4-dichlorophenyl)propanoate is treated with ethylamine in the presence of a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃).
Key Data:
Optimization of Reaction Conditions
Catalyst Selection
Solvent Systems
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patent data highlights the use of tubular reactors for esterification steps, reducing reaction times by 40% compared to batch processes. Anion exchange resins serve as reusable catalysts, minimizing waste.
Purification Techniques
-
Liquid-Liquid Extraction: Removes unreacted ethylamine and inorganic salts.
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Distillation: Isolates the target compound (bp: 210–215°C at 0.5 mmHg).
-
Crystallization: Ethanol/water mixtures yield crystals with >99% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the dichlorophenyl group.
Scientific Research Applications
Chemistry
In synthetic chemistry, Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichlorophenyl group can engage in hydrophobic interactions, while the ester and amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural analogs, their substituents, and physicochemical properties:
Key Observations :
- Substituent Position and Halogen Type : The 3,4-dichloro substitution (as in 53090-43-0) confers strong electron-withdrawing effects, enhancing electrophilicity at the keto group compared to 2,4-dichloro (60868-41-9) or fluorine-substituted analogs (112822-88-5). This influences reactivity in condensation or cyclization reactions .
- Physical Properties : The 2,4-dichloro derivative (60868-41-9) has a higher boiling point (322.7°C) compared to the 3,4-dichloro variant, likely due to differences in molecular packing . Fluorinated analogs (e.g., 112822-88-5) exhibit lower molecular weights and altered lipophilicity, impacting solubility .
Commercial Availability and Purity
Biological Activity
Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate (CAS No. 2007909-88-6) is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a complex structure characterized by a dichlorophenyl group, which is often associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H15Cl2NO3
- Molecular Weight : 304.17 g/mol
- CAS Number : 2007909-88-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. Some studies suggest that compounds with similar structures may inhibit specific pathways related to tumor growth and inflammation.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, a study evaluated the antitumor efficacy of similar compounds against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results showed a marked decrease in tumor cell viability, suggesting that these compounds may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of apoptotic pathways .
Antioxidant Properties
Antioxidant activity is another crucial aspect of the biological profile of this compound. The presence of the dichlorophenyl moiety is often linked to enhanced antioxidant capacity, which can protect cells from oxidative damage and improve overall cellular health. This property is particularly beneficial in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression.
Case Studies and Research Findings
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC). For example, the ethyl ester protons appear as a triplet at δ 1.34 ppm, while the dichlorophenyl protons resonate as singlets at δ 7.37–7.83 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+ at m/z 347.03).
Resolving Contradictions : Discrepancies in aromatic proton splitting (e.g., unexpected doublets) may arise from dynamic rotational effects. Use variable-temperature NMR to confirm .
How does the compound’s reactivity compare to analogs with differing halogen substituents (e.g., 4-fluoro or 4-bromo derivatives)?
Advanced
Comparative studies focus on electronic effects:
- Electrophilicity : The 3,4-dichloro substitution increases electrophilicity at the carbonyl carbon compared to mono-halogenated analogs, enhancing reactivity in nucleophilic acyl substitutions.
- Biological Activity : Dichloro derivatives exhibit higher binding affinity to cytochrome P450 enzymes than fluoro analogs, as shown in docking simulations .
Methodology : - Synthesize analogs via parallel routes.
- Compare reaction rates (e.g., hydrolysis in buffered media) using UV-Vis kinetics.
What computational strategies are effective for predicting the compound’s interaction with biological targets?
Q. Advanced
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). The dichlorophenyl group often occupies hydrophobic pockets, while the ester moiety forms hydrogen bonds.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints .
How can researchers address discrepancies in observed vs. theoretical NMR chemical shifts?
Q. Advanced
- Step 1 : Recalculate theoretical shifts using DFT (e.g., B3LYP/6-311+G(d,p)) with solvent effects (IEFPCM model for DMSO).
- Step 2 : Validate via NOESY to confirm spatial proximity of protons. For example, an unexpected downfield shift in the ethyl group may indicate steric hindrance from the dichlorophenyl ring .
What role does this compound serve in synthesizing heterocyclic scaffolds for medicinal chemistry?
Basic
The compound acts as a precursor for:
- Pyrazoles : React with hydrazines under microwave irradiation.
- Quinolones : Cyclize via Heck coupling with aryl halides.
Yield Optimization : Use Pd(OAc)₂/XPhos catalytic systems for cyclization (yields >75%) .
What methodologies are recommended for analyzing its degradation pathways under oxidative stress?
Q. Advanced
- LC-MS/MS : Identify hydroxylated metabolites using positive-ion mode.
- EPR Spectroscopy : Detect radical intermediates (e.g., phenyl radicals) during H₂O₂-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
